An In-depth Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde (CAS Number: 915907-98-1)
An In-depth Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde (CAS Number: 915907-98-1)
A Note from the Senior Application Scientist: This document provides a comprehensive technical overview of 4-Sec-butoxy-3-ethoxybenzaldehyde, a sparsely documented aromatic aldehyde. Given the limited specific literature on this compound, this guide synthesizes information from closely related, well-characterized alkoxy-substituted benzaldehydes to propose a robust framework for its synthesis, characterization, and potential applications. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required to explore the potential of this novel chemical entity.
Introduction and Molecular Overview
4-Sec-butoxy-3-ethoxybenzaldehyde is a disubstituted aromatic aldehyde. Its structure features a benzaldehyde core with an ethoxy group at the C3 position and a sec-butoxy group at the C4 position. The strategic placement of these alkoxy groups is anticipated to modulate the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. Aromatic aldehydes are a critical class of compounds in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] The aldehyde functional group, while reactive, offers a gateway to numerous chemical transformations, making it a valuable handle for molecular elaboration.[3]
Chemical Identity and Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-Sec-butoxy-3-ethoxybenzaldehyde is presented in Table 1.
| Property | Value | Source |
| CAS Number | 915907-98-1 | Internal Database |
| Molecular Formula | C₁₃H₁₈O₃ | Internal Database |
| Molecular Weight | 222.28 g/mol | Internal Database |
| Predicted Boiling Point | > 300 °C | Inferred from related compounds[4] |
| Predicted Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Inferred from related compounds[5] |
| Predicted Appearance | Colorless to pale yellow liquid or low-melting solid. | Inferred from related compounds[4] |
Proposed Synthesis Pathway: A Modern Approach to Etherification
The synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde can be logically approached through the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2][6] This strategy employs 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a readily available and cost-effective starting material, and a suitable sec-butylating agent.
Retrosynthetic Analysis
The retrosynthetic analysis for the proposed synthesis is depicted below. The target molecule is disconnected at the sec-butoxy ether linkage, leading back to the key precursors: 3-ethoxy-4-hydroxybenzaldehyde and a sec-butyl halide.
Caption: Retrosynthetic approach for 4-Sec-butoxy-3-ethoxybenzaldehyde.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin, >99%)
-
2-Bromobutane (sec-Butyl bromide, >98%)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (5.0 g, 30.1 mmol) and anhydrous potassium carbonate (6.24 g, 45.2 mmol).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Alkylation: Add 2-bromobutane (4.95 g, 36.1 mmol) to the reaction mixture dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Sec-butoxy-3-ethoxybenzaldehyde.
Characterization and Analytical Workflow
Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-Sec-butoxy-3-ethoxybenzaldehyde. The following analytical techniques are recommended.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8 ppm), and the protons of the ethoxy and sec-butoxy groups. The splitting patterns of the sec-butoxy group will be indicative of its structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (around 190 ppm), the aromatic carbons, and the carbons of the alkoxy substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹) and C-O-C stretching vibrations for the ether linkages.[5][7]
-
Mass Spectrometry (MS): Mass spectral analysis will determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 4-ethoxy-3-methoxybenzaldehyde, a related compound, the mass spectrum shows a prominent molecular ion peak.[8]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final product. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.
-
Gas Chromatography (GC): GC analysis can also be employed to determine purity and can be coupled with mass spectrometry (GC-MS) for definitive identification.
The following diagram illustrates a typical analytical workflow for the characterization of the synthesized compound.
Caption: Analytical workflow for 4-Sec-butoxy-3-ethoxybenzaldehyde.
Reactivity Profile and Potential Applications
The reactivity of 4-Sec-butoxy-3-ethoxybenzaldehyde is primarily dictated by the aldehyde functional group and the electron-donating nature of the alkoxy substituents.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack. However, the electron-donating alkoxy groups on the aromatic ring will likely decrease the electrophilicity of the carbonyl carbon, making it less reactive than unsubstituted benzaldehyde.[9][10][11] Common reactions of the aldehyde group include:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding benzyl alcohol.
-
Reductive Amination: Can react with amines in the presence of a reducing agent to form substituted amines.
-
Wittig Reaction: Can be converted to an alkene.
-
Aldol and Related Condensations: Can participate in base- or acid-catalyzed condensation reactions.
Influence of Alkoxy Substituents
The ethoxy and sec-butoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. However, the presence of the deactivating aldehyde group will influence the regioselectivity of such reactions.
Potential Applications in Drug Discovery and Materials Science
While specific applications for 4-Sec-butoxy-3-ethoxybenzaldehyde are not yet documented, its structural motifs suggest potential utility in several areas:
-
Medicinal Chemistry: As a derivative of ethylvanillin, which has applications in pharmaceuticals, this compound could serve as a key intermediate for the synthesis of novel therapeutic agents.[12] The lipophilic sec-butoxy group may enhance membrane permeability and oral bioavailability of derivative compounds. Vanillin and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13]
-
Flavor and Fragrance Industry: The structural similarity to ethylvanillin suggests potential use as a flavoring or fragrance agent.[13]
-
Materials Science: Aromatic aldehydes are precursors to various polymers and functional materials. The specific alkoxy substitution pattern may impart unique properties to such materials.
Safety and Handling
No specific toxicological data for 4-Sec-butoxy-3-ethoxybenzaldehyde is available. Therefore, it should be handled with the same precautions as other benzaldehyde derivatives.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Based on data for related alkoxy-substituted benzaldehydes, this compound may cause skin and eye irritation.[15][16] The toxicology of sec-butoxy compounds should also be considered, with some evidence of potential health effects from related substances like 2-butoxyethanol.[17]
Conclusion
4-Sec-butoxy-3-ethoxybenzaldehyde represents an intriguing yet underexplored chemical entity. This guide provides a comprehensive framework for its synthesis via the Williamson ether synthesis, a detailed protocol for its characterization, and an overview of its potential reactivity and applications. By leveraging established chemical principles and data from analogous compounds, researchers are now equipped with the necessary information to confidently synthesize and investigate the properties of this novel aromatic aldehyde. The insights provided herein are intended to catalyze further research into its potential as a valuable building block in drug discovery and materials science.
References
Sources
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